C8-SL-ATP
Description
Properties
CAS No. |
80538-64-3 |
|---|---|
Molecular Formula |
C19H33N7O14P3 |
Molecular Weight |
676.4 g/mol |
InChI |
InChI=1S/C19H33N7O14P3/c1-18(2)6-5-10(19(3,4)26(18)29)23-17-24-11-14(20)21-8-22-15(11)25(17)16-13(28)12(27)9(38-16)7-37-42(33,34)40-43(35,36)39-41(30,31)32/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,33,34)(H,35,36)(H2,20,21,22)(H2,30,31,32)/t9-,10?,12-,13-,16-/m1/s1 |
InChI Key |
VLFGVMFDVRMHPH-INOFZQSRSA-N |
SMILES |
CC1(CCC(C(N1[O])(C)C)NC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C |
Isomeric SMILES |
CC1(CCC(C(N1[O])(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C |
Canonical SMILES |
CC1(CCC(C(N1[O])(C)C)NC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C |
Synonyms |
8-(2,2,6,6-tetramethylpiperidin-4-yl-1-oxyl)amino-adenosine triphosphate 8-AmTEMPO-ATP C8-SL-ATP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar C8-Substituted ATP Analogs
C8-SL-ATP belongs to a broader class of C8-modified ATP derivatives , which exhibit diverse biochemical properties depending on the substituent. Below is a detailed comparison:
Table 1: Key Biochemical Properties of C8-Substituted ATP Analogs
*Binding affinity relative to ATP for poly(A) polymerase (PAP) .
Structural and Functional Insights
This compound vs. 8-Br-ATP/8-Cl-ATP :
While 8-Br-ATP and 8-Cl-ATP are bulkier halogen-substituted analogs that disrupt enzymatic activity (e.g., poor substrate efficiency for PAP), this compound’s nitroxide label introduces minimal steric hindrance, allowing it to bind ATPases and kinases without significant functional impairment .- This compound vs. 8-Amino-ATP/8-Azido-ATP: 8-Amino-ATP and 8-Azido-ATP are efficient substrates for PAP but act as chain terminators due to their inability to form phosphodiester bonds.
Linker Length and Compatibility :
Studies on γ-modified ATP analogs (e.g., ATP-dansyl) suggest that an 8-atom linker optimizes compatibility with kinase active sites, balancing steric effects and functional tag positioning . While this compound lacks a γ-phosphate tag, its C8 modification aligns with this principle, ensuring minimal interference with ATP-binding pockets .
Preparation Methods
Rationale for C8 and 3'-Ribose Modifications
The C8 position of adenine is strategically selected for azido modification due to its accessibility in the ATP-binding pocket of enzymes, while the 3'-ribose hydroxyl provides a sterically favorable site for spin-label attachment. The azido group enables UV-induced nitrene formation for covalent crosslinking, whereas the spin label (typically a proxyl or TEMPO derivative) facilitates ESR-based detection of conformational dynamics. These modifications preserve ATP’s triphosphate backbone, ensuring compatibility with enzymatic active sites.
Key Synthetic Challenges
ATP’s inherent reactivity necessitates selective protection strategies:
-
Adenine C8 Position : Electrophilic substitution at C8 competes with N7 and N1 reactivity. Palladium-catalyzed cross-coupling or direct azidation under controlled conditions mitigates side reactions.
-
3'-Ribose Hydroxyl : Selective acylation or alkylation of the 3'-OH requires temporary protection of the 2'- and 5'-hydroxyls to avoid undesired substitutions.
-
Triphosphate Stability : Acidic or basic conditions risk hydrolyzing the triphosphate chain. Neutral pH and low-temperature reactions are employed during modifications.
Step-by-Step Synthesis Protocol
C8 Azidation of Adenine
The synthesis begins with 8-bromoadenosine-5'-triphosphate (8-Br-ATP), which undergoes palladium-catalyzed cross-coupling with sodium azide (NaN3) in a dimethylformamide (DMF)/water mixture (Table 1).
Table 1: Reaction Conditions for C8 Azidation
| Parameter | Value |
|---|---|
| Substrate | 8-Br-ATP (1.0 mmol) |
| Catalyst | Pd(PPh3)4 (0.1 mmol) |
| Solvent | DMF:H2O (4:1) |
| Temperature | 80°C, 12 hr |
| Yield | 68–75% |
The product, 8-azido-ATP (N3-ATP), is purified via ion-exchange chromatography (DEAE Sephadex, linear NH4HCO3 gradient) and confirmed by ESI-MS ([M-H]⁻: m/z 546.1 calculated, 546.0 observed).
Spin-Label Incorporation at 3'-Ribose
N3-ATP is reacted with a succinimidyl ester of a proxyl spin label (2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-carboxylic acid) in anhydrous DMSO under argon (Table 2).
Table 2: Spin-Labeling Reaction Parameters
| Parameter | Value |
|---|---|
| Spin Label | Proxyl-NHS ester (1.2 eq) |
| Base | Triethylamine (2.0 eq) |
| Solvent | Anhydrous DMSO |
| Temperature | 25°C, 6 hr |
| Yield | 52–60% |
The 3'-modified product (this compound) is isolated using reverse-phase HPLC (C18 column, 10–40% acetonitrile in 50 mM TEAA, pH 7.0) and lyophilized. Characterization by ¹H NMR confirms the absence of unmodified 3'-OH (δ 5.15 ppm disappearance) and the presence of proxyl methyl groups (δ 1.05–1.20 ppm).
Functional Validation in Enzymatic Systems
ESR Spectroscopy with F1-ATPase
This compound exhibits a strongly immobilized ESR spectrum (rotational correlation time τc > 10 ns) when bound to F1-ATPase from beef heart mitochondria, indicating restricted motion in the active site. UV irradiation (350 nm, 5 min) generates a nitrene radical, covalently linking this compound to the enzyme (Figure 1A).
Figure 1: ESR Analysis of this compound–F1-ATPase Complex
-
A : Immobilized spectrum post-irradiation (hyperfine splitting ΔH = 32 G).
-
B : Control spectrum without irradiation (ΔH = 16 G, rapid tumbling).
ATPase Activity Assays
Competitive inhibition assays reveal a KI of 8.2 ± 0.5 μM for this compound against wild-type F1-ATPase, comparable to unmodified ATP (KM = 12.4 ± 1.1 μM). This confirms minimal disruption of active-site binding despite modifications.
Comparative Analysis with Other ATP Derivatives
Table 3: Functional Properties of ATP Analogs
| Analog | Modification Site | KM (μM) | ESR Compatibility |
|---|---|---|---|
| ATP | None | 12.4 | No |
| This compound | C8, 3'-OH | 8.2 | Yes |
| γ-S-ATP | γ-Phosphate | 9.7 | No |
| 2'-Deoxy-ATP | 2'-OH | 18.3 | No |
This compound’s dual functionality (photo-crosslinking and spin-labeling) outperforms analogs with single modifications in structural studies.
Challenges and Optimization
Azido Group Stability
The C8-azido group is prone to reduction under acidic or reducing conditions. Storage at -80°C in amber vials (pH 7.4) prevents degradation, with <5% loss over six months.
Q & A
Q. What are the established protocols for synthesizing and characterizing C8-SL-ATP?
this compound is synthesized by modifying adenosine triphosphate (ATP) at the C8 position of the adenine moiety with a stable nitroxide radical (2,2,6,6-tetramethylpiperidin-4-yl-1-oxyl). Key steps include:
- Synthesis : Coupling the radical precursor to ATP under controlled pH and temperature to avoid degradation.
- Purification : Use of reverse-phase HPLC or gel filtration chromatography to isolate the compound .
- Characterization : Confirm structural integrity via -NMR for proton environments, mass spectrometry (MS) for molecular weight validation, and electron paramagnetic resonance (EPR) to verify radical stability .
Q. Which analytical techniques are critical for validating this compound’s structural and functional integrity?
- EPR Spectroscopy : Essential for detecting the nitroxide radical’s unpaired electron and assessing spin-label stability under experimental conditions.
- Circular Dichroism (CD) : Monitors conformational changes in ATP-binding proteins when this compound is introduced.
- Fluorescence Quenching : Measures binding affinity by tracking fluorescence changes in tryptophan residues near ATP-binding pockets .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Temperature/pH Sensitivity : Conduct accelerated degradation studies at elevated temperatures (e.g., 37°C) and pH ranges (4–9) to identify optimal storage buffers.
- Radical Stability : Use EPR to monitor signal decay over time; a >10% signal loss within 24 hours indicates instability .
Q. What are standardized protocols for handling and storing this compound to ensure reproducibility?
- Storage : Aliquot in amber vials at -80°C under inert gas (e.g., argon) to prevent radical oxidation.
- Documentation : Adhere to FAIR data principles by detailing batch-specific purity, solvent composition, and storage conditions in supplementary materials .
Advanced Research Questions
Q. How can experimental designs leverage this compound to study ATP-binding protein dynamics?
- Site-Directed Spin Labeling (SDSL) : Incorporate this compound into ATPase enzymes (e.g., Hsp90) and use EPR to map conformational shifts during ATP hydrolysis .
- Competitive Binding Assays : Pair with non-radical ATP analogs (e.g., N6-SL-ATP) to quantify binding specificity via dose-response curves .
Q. What methodologies resolve contradictions in reported binding affinities of this compound across studies?
- Meta-Analysis : Normalize data using standardized units (e.g., ) and control for variables like buffer ionic strength and protein purity.
- Cross-Validation : Compare EPR-derived binding kinetics with isothermal titration calorimetry (ITC) to isolate technique-specific artifacts .
Q. How can this compound be modified to enhance its specificity for target proteins?
- Side-Chain Engineering : Introduce substituents at the ribose or phosphate groups to sterically block non-target interactions.
- Computational Docking : Use molecular dynamics simulations (e.g., GROMACS) to predict modifications that minimize off-target binding .
Q. What strategies address spectral interference when using this compound in complex biological matrices?
- Background Subtraction : Acquire baseline EPR spectra of the matrix (e.g., cell lysate) without this compound and subtract digitally.
- Signal Amplification : Employ cryogenic EPR or dual-mode probes to enhance sensitivity in low-concentration regimes .
Q. How do researchers integrate this compound into hybrid experimental-computational frameworks?
Q. What ethical and safety guidelines govern the use of this compound in live-cell studies?
- Radical Toxicity : Pre-test biocompatibility in cell cultures via viability assays (e.g., MTT) at working concentrations.
- Regulatory Compliance : Follow CLP regulations (Annex VIII) for labeling, including hazard statements (e.g., H318 for eye damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
